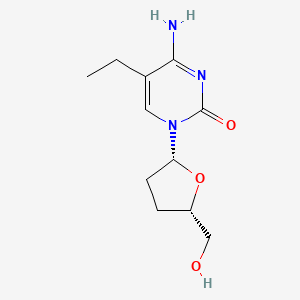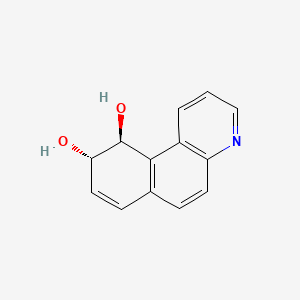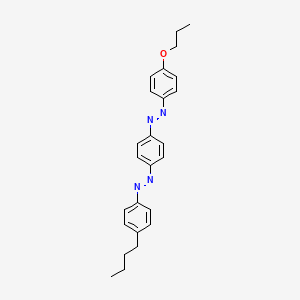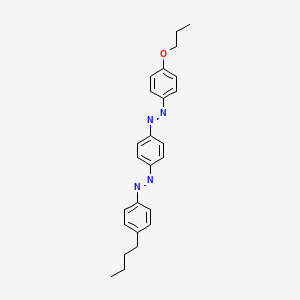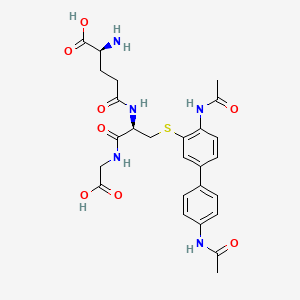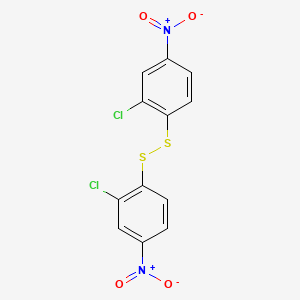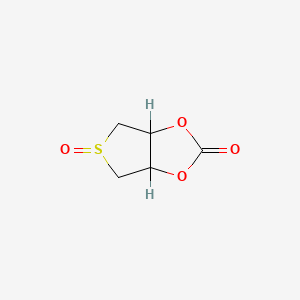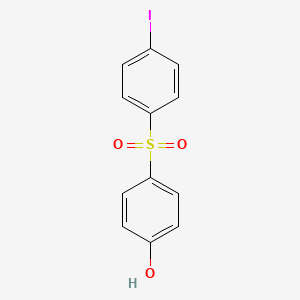
1-Phenoxypropan-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxypropan-2-yl formate is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical applications. This compound is known for its pleasant aromatic odor and is soluble in many organic solvents.
Méthodes De Préparation
1-Phenoxypropan-2-yl formate can be synthesized through the esterification of 1-phenoxypropan-2-ol with formic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
C9H12O2+HCOOH→C10H12O3+H2O
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Phenoxypropan-2-yl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-phenoxypropan-2-ol and formic acid.
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it to 1-phenoxypropan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents.
Applications De Recherche Scientifique
1-Phenoxypropan-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-phenoxypropan-2-yl formate involves its interaction with specific molecular targets. It can act as a substrate for esterases, which hydrolyze the ester bond to release 1-phenoxypropan-2-ol and formic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Phenoxypropan-2-yl formate can be compared with similar compounds such as:
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a formate group.
1-Phenoxypropan-2-ol: The alcohol form of the compound, which is a precursor in its synthesis.
Phenoxyacetic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
6290-19-3 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-phenoxypropan-2-yl formate |
InChI |
InChI=1S/C10H12O3/c1-9(13-8-11)7-12-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clé InChI |
MSMJDVYJWOKLGV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


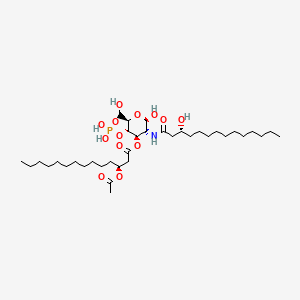
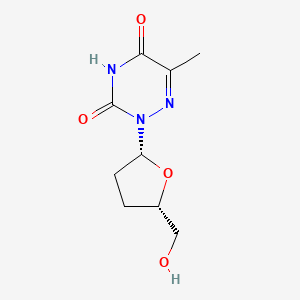
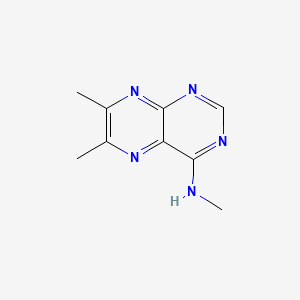
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
